molecular formula C7H4BrIN2 B3070018 2-Amino-5-bromo-3-iodobenzonitrile CAS No. 1000577-44-5

2-Amino-5-bromo-3-iodobenzonitrile

Cat. No. B3070018
CAS RN: 1000577-44-5
M. Wt: 322.93 g/mol
InChI Key: WAAPUHOUXZSDPT-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-iodobenzonitrile is a heterocyclic building block . It has a molecular weight of 322.93 and a molecular formula of C7H4BrIN2 . It is a light yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 . The InChI key is WAAPUHOUXZSDPT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 322.93 and a molecular formula of C7H4BrIN2 . The storage temperature is 0-5°C .

Scientific Research Applications

Synthesis and Reactivity

2-Amino-5-bromo-3-iodobenzonitrile serves as a precursor in various synthetic processes. For instance, it's used in the synthesis of 3-Bromo-2-fluorobenzoic acid, showcasing its reactivity and importance in developing compounds with potential industrial applications (Zhou, 2013). Additionally, the compound's compatibility with palladium-catalyzed processes is evident in the synthesis of quinazolines, a class of compounds with significant medicinal value, highlighting its versatility in facilitating complex chemical transformations (Hu et al., 2018).

Biological Applications

The biological significance of this compound is demonstrated in its use as a starting material for synthesizing biologically active compounds. Notably, its involvement in creating a binuclear bridged Cr(III) complex has shown promising results, including moderate antibacterial activity and notable antioxidant properties (Govindharaju et al., 2019).

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of this compound have been studied for their corrosion inhibition properties on metals like mild steel, emphasizing the compound's utility in industrial applications (Verma et al., 2015). The insights into its adsorption behavior and effectiveness in reducing corrosion underscore its potential in enhancing material longevity and durability.

properties

IUPAC Name

2-amino-5-bromo-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPUHOUXZSDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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